
Phenoxyacetonitrile
Overview
Description
Phenoxyacetonitrile (CAS 3598-14-9) is an organic nitrile with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol. It is characterized by a phenoxy group (-O-C₆H₅) attached to an acetonitrile moiety. Key physicochemical properties include a density of 1.1 g/cm³, boiling point of 240.4°C, and a flash point of 99.7°C . Its structure enables diverse reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
This compound exhibits moderate hazards (R20/21/22: harmful by inhalation, skin contact, and ingestion) and requires safety precautions such as gloves and eye protection during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetonitrile can be synthesized through several methods. One common method involves the reaction of phenol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxyacetic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield phenoxyethylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Bases like sodium hydroxide, catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethylamine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pharmaceutical Applications
Phenoxyacetonitrile is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its derivatives have shown potential in the development of:
- Anti-inflammatory agents : Compounds derived from PAN have been investigated for their ability to inhibit cyclooxygenase enzymes, which are implicated in inflammation and pain.
- Anticancer drugs : Some derivatives have demonstrated activity against cancer cell lines, making them candidates for further development as anticancer therapies.
Case Study: Synthesis of COX-2 Inhibitors
Recent studies have highlighted the synthesis of m-aryloxy phenols from PAN derivatives, which are evaluated for their COX-2 inhibitory potency. These compounds are relevant due to their potential use in treating conditions associated with inflammation and pain .
Agrochemical Applications
In agrochemicals, this compound serves as a precursor for herbicides and pesticides. Its ability to modify plant growth processes makes it valuable in developing effective crop protection agents.
Data Table: Agrochemical Derivatives of this compound
Compound Name | Application Type | Activity |
---|---|---|
4-(Phenoxy)butanoic acid | Herbicide | Growth regulation in weeds |
Phenoxyacetic acid | Pesticide | Insect growth regulator |
Industrial Applications
This compound is also utilized in various industrial applications, including:
- Synthesis of fine chemicals : It acts as an intermediate in producing dyes, pigments, and other specialty chemicals.
- Polymer chemistry : PAN derivatives contribute to the development of novel polymeric materials with enhanced properties.
Case Study: Polymer Synthesis
Research has shown that PAN can be used to synthesize organosoluble polyimides, which exhibit superior thermal stability and solubility compared to traditional polyimides .
Analytical Applications
In analytical chemistry, this compound is employed as a reagent for detecting various analytes. Its derivatives can form complexes with metal ions, aiding in analytical detection methods such as spectrophotometry.
Summary of Findings
This compound's versatility makes it a significant compound across various fields. Its applications range from pharmaceuticals and agrochemicals to industrial processes and analytical chemistry. The ongoing research into its derivatives continues to unveil new potentials for this compound.
Mechanism of Action
The mechanism of action of phenoxyacetonitrile involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The nitrile group in this compound can participate in nucleophilic addition reactions, forming imines or amines, which can further react to form a wide range of compounds. The phenoxy group provides stability and can influence the reactivity of the nitrile group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of phenoxyacetonitrile can be contextualized by comparing it to substituted phenoxyacetonitriles and related nitriles. Below is a detailed analysis:
Substituted Phenoxyacetonitriles
(4-Methoxyphenyl)acetonitrile (CAS 104-47-2)
- Molecular formula: C₉H₉NO
- Molecular weight : 147.17 g/mol
- Key differences: The para-methoxy substituent introduces electron-donating effects, altering reactivity. Under Zn-based catalysis, its hydration turnover frequency (TOF) is 5.8 h⁻¹, lower than this compound’s 24 h⁻¹ under similar conditions . This suggests that the phenoxy group’s oxygen proximity enhances nitrile activation.
(4-Tert-butylphenoxy)acetonitrile
- Molecular formula: C₁₂H₁₅NO
- Molecular weight : 189.25 g/mol
Phenethyloxy-acetonitrile (CAS 68060-31-1)
- Molecular formula: C₁₀H₁₁NO
- Molecular weight : 161.20 g/mol
- Key differences: The phenethyloxy chain may enhance lipophilicity, influencing solubility in non-polar solvents. Its downstream applications include intermediates for bioactive molecules, but reactivity studies are sparse .
Reactivity in Hydration Reactions
This compound demonstrates exceptional reactivity in catalytic hydration to amides. Key findings:
- Ru-catalyzed hydration: Achieves a TOF of 594 h⁻¹, significantly higher than benzonitrile derivatives (e.g., para-chlorobenzonitrile: TOF = 0.086 h⁻¹). This is attributed to the oxygen atom in the phenoxy group acting as a hydrogen-bond acceptor, facilitating water activation .
- Zn-catalyzed hydration : TOF = 24 h⁻¹ , outperforming para-methoxybenzonitrile (5.8 h⁻¹) due to electronic and steric synergies .
Table 1: Hydration Reactivity Comparison
Compound | Catalyst | TOF (h⁻¹) | Reference |
---|---|---|---|
This compound | Ru complex | 594 | |
This compound | Zn(DMTH) | 24 | |
Benzonitrile | Zn(DMTH) | 0.80 | |
Para-methoxybenzonitrile | Zn(DMTH) | 5.8 |
Stability and Rearrangement Behavior
This stability is attributed to the lack of conjugated π-systems required for such rearrangements .
Biological Activity
Phenoxyacetonitrile (PAN), also known as phenylacetonitrile, is a compound of significant interest due to its diverse biological activities. This article explores its physiological effects, mechanisms of action, and implications in ecological contexts, particularly focusing on its role in plant growth regulation and as a chemical signal in locust behavior.
Overview of this compound
This compound is an aromatic nitrile with the chemical formula CHCHCN. It is primarily recognized for its auxin-like properties, which influence plant growth and development. Additionally, it has been identified as a defensive compound in certain insect species, particularly locusts.
Auxin-Like Activity in Plants
Mechanism of Action:
this compound exhibits auxin-like activity by stimulating cell elongation and root formation in various plant species. Research conducted by Wheeler (1977) demonstrated that PAN could stimulate the elongation of wheat coleoptiles and induce adventitious roots in cress and sugar beet seedlings .
Experimental Findings:
- Growth Stimulation: In controlled experiments, PAN was shown to enhance the elongation of hypocotyls in cress and sugar beet seedlings significantly more than phenylacetic acid (PAA) in some cases .
- Root Induction: PAN effectively induced adventitious roots on hypocotyls from cress and sugar beet seedlings, suggesting its potential application in agricultural practices to promote root development .
Ecological Role in Locusts
Anti-Cannibalism Defense:
Recent studies have highlighted the role of this compound as a chemical signal that mitigates cannibalistic behavior among migratory locusts (Locusta migratoria). As population density increases, locusts produce higher levels of PAN to deter cannibalism .
Research Insights:
- Behavioral Impact: When locusts incapable of producing PAN were observed, cannibalism rates increased significantly. This establishes PAN as a crucial anti-cannibalism pheromone .
- Olfactory Mechanism: The olfactory receptor OR70a was identified as responsible for detecting PAN. Locusts lacking this receptor displayed heightened cannibalistic tendencies, underscoring the importance of PAN in their social behavior .
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound across different organisms:
Organism | Biological Activity | Mechanism/Effect |
---|---|---|
Plants (e.g., Wheat) | Auxin-like growth stimulation | Stimulates elongation and root formation |
Locusts (Locusta migratoria) | Anti-cannibalism defense | Chemical signal detected by olfactory receptors |
Various Insects | Potential deterrent against predation | Acts as an aposematic signal |
Case Studies
-
Auxin Activity Study (Wheeler, 1977):
- This study demonstrated that this compound promotes growth similarly to natural auxins, providing insights into its potential agricultural applications.
-
Locust Behavior Research (Chang et al., 2023):
- Investigated the production of this compound under varying population densities and confirmed its role as an anti-cannibalism pheromone through genetic manipulation techniques.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of phenoxyacetonitrile relevant to its handling in laboratory settings?
this compound (CAS 3598-14-9) has a molecular formula of C₈H₇NO, a density of 1.1±0.1 g/cm³, and a boiling point of 240.4±13.0°C at 760 mmHg. Its flash point is 99.7±13.7°C, indicating flammability risks. Researchers must use flame-resistant equipment and ensure proper ventilation. Personal protective equipment (PPE), including EN 166-compliant safety glasses and chemically resistant gloves, is essential during handling to prevent skin/eye contact .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction efficiency be optimized?
A well-documented method involves nucleophilic substitution using carbanions (e.g., from this compound) reacting with nitroarenes like p-fluoronitrobenzene. Reaction efficiency depends on solvent polarity, temperature control (40–80°C), and catalyst selection. For example, ruthenium complexes (e.g., [RuCl(n²-CMe₆){P(NMe₂)₃}]) enhance nitrile hydration rates. Optimization requires monitoring reaction progress via GC/MS or NMR to confirm intermediate formation and purity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity by identifying peaks for the nitrile group (δ ~110-120 ppm in ¹³C) and aromatic protons (δ ~6.8-7.5 ppm in ¹H).
- Gas Chromatography-Mass Spectrometry (GC/MS): Used to verify molecular ion peaks (e.g., m/z 133 for this compound) and detect byproducts.
- Infrared Spectroscopy (IR): The C≡N stretch (~2240 cm⁻¹) is a key absorption band .
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions with nitroarenes, and what mechanistic insights have been elucidated?
In vicarious nucleophilic substitution (VNS), this compound’s carbanion attacks nitroarenes at the para position relative to the nitro group, facilitated by electron-withdrawing effects. Mechanistic studies using deuterium labeling and kinetic isotope effects reveal a two-step process: (1) carbanion addition to the aromatic ring and (2) nitro group displacement. Computational studies (DFT) further support transition-state stabilization via π-backbonding in metal-catalyzed variants .
Q. What methodologies are recommended for analyzing contradictions in experimental data obtained during this compound-based catalytic studies?
Contradictions in catalytic efficiency (e.g., inconsistent turnover frequencies (TOFs)) require:
- Statistical Validation: Apply Student’s t-test or ANOVA to compare replicates, ensuring p-values <0.05 for significance .
- Error Source Identification: Check instrument calibration (e.g., GC/MS retention time drift) and reaction condition consistency (temperature, solvent purity).
- Mechanistic Re-evaluation: Use kinetic profiling (e.g., Eyring plots) to detect non-linear Arrhenius behavior, which may indicate competing pathways .
Q. How can researchers optimize reaction conditions for this compound hydration to primary amides using ruthenium catalysts?
Key parameters include:
- Catalyst Loading: Reducing ruthenium to 0.5 mol% maintains TOFs >300 h⁻¹ while minimizing costs.
- Solvent System: Water as a green solvent achieves >90% conversion in 2–5 hours at 100°C.
- Microwave Irradiation: Accelerates reaction times (e.g., 1 hour for α,β-unsaturated nitriles) without side-product formation.
Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | TOF (h⁻¹) |
---|---|---|---|---|
This compound | 5 | 0.03 | 95 | 594 |
Pentafluorobenzonitrile | 0.5 | 3 | 93 | 63 |
Data adapted from ruthenium-catalyzed hydration studies .
Q. What strategies ensure robust statistical analysis of this compound reaction yields in high-throughput studies?
- Precision Limits: Report means ± SD to one decimal beyond instrument precision (e.g., ±0.1% for analytical balances).
- Outlier Management: Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
- Multivariate Analysis: Use principal component analysis (PCA) to correlate variables like temperature and catalyst type with yield outcomes .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?
- Feasible: Design experiments with accessible instrumentation (e.g., standard Schlenk lines for air-sensitive reactions).
- Novel: Explore understudied applications, such as this compound in redox isomerization of allylic alcohols.
- Relevant: Align with sustainability goals by optimizing atom economy in nitrile-to-amide conversions .
Q. What role does the PICOT framework (Population, Intervention, Comparison, Outcome, Time) play in structuring catalytic studies?
Properties
IUPAC Name |
2-phenoxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLSCJFPVSQXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287158 | |
Record name | Phenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-14-9 | |
Record name | 2-Phenoxyacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3598-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49354 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Phenoxyacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU78TF2FK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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